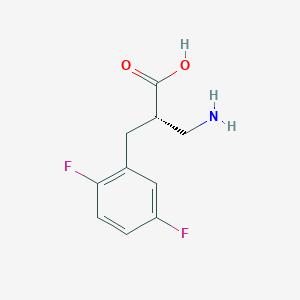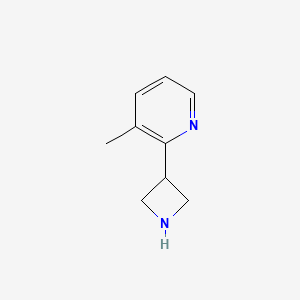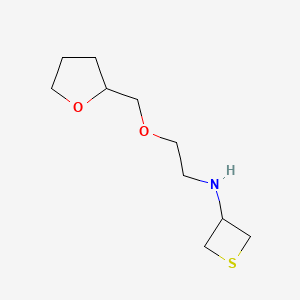
N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine: is an organic compound that features a thietan ring and a tetrahydrofuran moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Moiety: This can be achieved through the ring-opening of tetrahydrofuran derivatives, followed by functionalization to introduce the methoxy group.
Introduction of the Thietan Ring: The thietan ring can be synthesized via cyclization reactions involving sulfur-containing precursors.
Coupling of the Two Moieties: The final step involves coupling the tetrahydrofuran moiety with the thietan ring through an appropriate linker, such as an ethylamine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietan ring.
Reduction: Reduction reactions can target the tetrahydrofuran moiety, leading to the formation of dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Functionalized amines.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine:
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry:
Material Science: Utilization in the development of novel materials with specific properties.
作用机制
The mechanism by which N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
N-(2-((Tetrahydrofuran-2-yl)methoxy)ethyl)thietan-3-amine: Similar in structure but with variations in functional groups.
Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran moieties but different linkers or additional functional groups.
Uniqueness:
Structural Features: The combination of a thietan ring and a tetrahydrofuran moiety is unique, providing distinct chemical and physical properties.
Reactivity: The presence of both sulfur and oxygen atoms in the structure offers diverse reactivity patterns.
属性
分子式 |
C10H19NO2S |
|---|---|
分子量 |
217.33 g/mol |
IUPAC 名称 |
N-[2-(oxolan-2-ylmethoxy)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H19NO2S/c1-2-10(13-4-1)6-12-5-3-11-9-7-14-8-9/h9-11H,1-8H2 |
InChI 键 |
CBGIYJBXCKYOPV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)COCCNC2CSC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
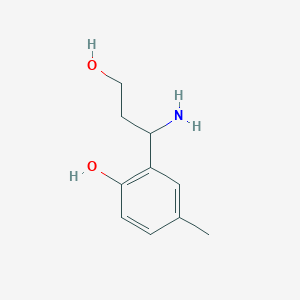
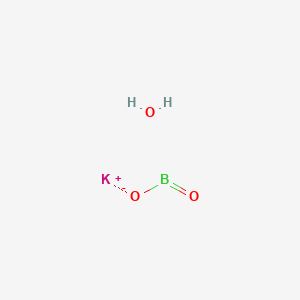
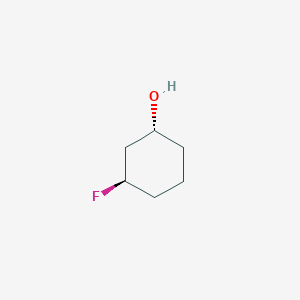
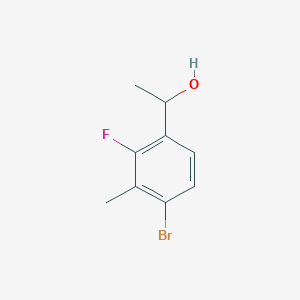
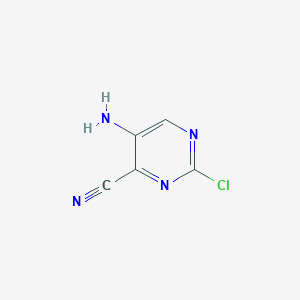

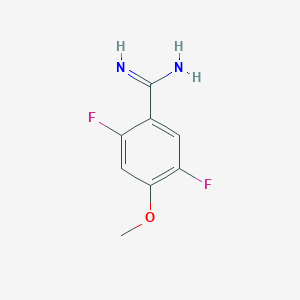
![tert-Butyl 5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957588.png)
